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Compound of Interest

Compound Name: GNE-495

Cat. No.: B15607992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of GNE-495, a potent and selective MAP4K4 inhibitor, for pharmacokinetic (PK)

studies in preclinical animal models.

Introduction
GNE-495 is a small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase

4 (MAP4K4) with an IC50 of 3.7 nM.[1] MAP4K4 is implicated in a variety of cellular processes,

including inflammation, cell migration, and angiogenesis.[2] Understanding the pharmacokinetic

profile of GNE-495 is crucial for designing and interpreting efficacy and toxicology studies. This

document outlines the necessary protocols for conducting in vivo pharmacokinetic studies of

GNE-495 in various preclinical species.

Mechanism of Action and Signaling Pathway
GNE-495 exerts its biological effects through the inhibition of MAP4K4. MAP4K4 is a

serine/threonine kinase that acts as an upstream regulator of several signaling cascades, most

notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MAP4K4, GNE-495 can

modulate downstream cellular responses. The simplified signaling pathway is depicted below.
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Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-495.

Pharmacokinetic Data
Preclinical pharmacokinetic studies of GNE-495 have been conducted in mice, rats, and dogs.

The compound exhibits low clearance, moderate terminal half-lives, and reasonable oral

exposure.[1][3] A summary of the key pharmacokinetic parameters is presented in the table

below.
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Specie
s

Route
Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(h)

AUC
(ng*h/
mL)

t1/2 (h)
CL
(mL/mi
n/kg)

F (%)

Mouse IV 1 - - - 1.5 19 -

PO 5 1600 1.0 5300 1.4 - 47

Rat IV 0.5 - - - 3.4 7.5 -

PO 5 1200 4.0 12000 1.5 - 40

Dog IV 1 - - - 1.8 8.9 -

PO 5 1100 3.9 21000 1.2 - 37

Data adapted from Structure-Based Design of GNE-495, a Potent and Selective MAP4K4

Inhibitor with Efficacy in Retinal Angiogenesis.[4] Cmax: Maximum plasma concentration;

Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-

life; CL: Clearance; F: Oral bioavailability.

Experimental Protocols
The following are detailed protocols for the administration of GNE-495 in preclinical species for

pharmacokinetic studies.

GNE-495 Formulation
a. Intravenous (IV) Formulation

Vehicle: 10% Ethanol, 30% PEG400, 60% 50 mM citrate buffer (pH 3.0).[4]

Preparation:

Dissolve the required amount of GNE-495 in ethanol.

Add PEG400 and mix until the solution is clear.

Add the citrate buffer and vortex to ensure homogeneity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15607992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538449/
https://www.benchchem.com/product/b15607992?utm_src=pdf-body
https://www.benchchem.com/product/b15607992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538449/
https://www.benchchem.com/product/b15607992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final solution should be clear and free of particulates.

b. Oral (PO) Formulation

Vehicle: 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.[4]

Preparation:

Prepare the vehicle by first dissolving Tween 80 in sterile water.

Slowly add methylcellulose while stirring to avoid clumping. Continue to stir until a uniform

suspension is formed.

Weigh the required amount of GNE-495 and triturate it with a small amount of the vehicle

to form a paste.

Gradually add the remaining vehicle to the paste with continuous mixing to achieve the

desired final concentration.

c. Intraperitoneal (IP) Formulation

While a specific vehicle for IP administration in adult animals was not detailed in the

reviewed literature, a formulation similar to the oral vehicle (e.g., 0.5% methylcellulose in

saline) or a solution in DMSO followed by dilution in saline or corn oil can be considered. For

neonatal mice, doses of 25 and 50 mg/kg have been administered intraperitoneally.[1][3]

Animal Dosing
Species: Female CD-1 mice and male Sprague-Dawley rats are commonly used.[3]

Acclimatization: Animals should be acclimatized to the facility for at least 3-5 days prior to the

study.

Fasting: Animals are typically not fasted before dosing for GNE-495 PK studies.[3]

Dose Administration:
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IV: Administer as a bolus injection into a suitable vein (e.g., tail vein in mice and rats). The

dosing volume for rats is typically 2 mL/kg and for mice is 5 mL/kg.[3]

PO: Administer via oral gavage. The dosing volume for mice is typically 5 mL/kg.[3]

IP: Administer into the intraperitoneal cavity.

Blood Sample Collection
Time Points: A typical blood sampling schedule for a PK study would include pre-dose (0 h)

and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

Collection Method:

In mice, serial blood samples can be collected from the saphenous vein or via terminal

cardiac puncture.

In rats, blood can be collected from the jugular vein (if cannulated) or the saphenous vein.

Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma Processing and Storage
Immediately after collection, gently invert the blood collection tubes several times to mix with

the anticoagulant.

Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C

within one hour of collection.[3]

Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.

Store the plasma samples at -70 to -80°C until analysis.[3]

Bioanalysis
Plasma concentrations of GNE-495 are typically determined by a validated liquid

chromatography-tandem mass spectrometry (LC/MS/MS) method.[3]
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Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of GNE-495.
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Caption: Workflow for a typical GNE-495 pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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